[33P]2MeSADP -

[33P]2MeSADP

Catalog Number: EVT-10905873
CAS Number:
Molecular Formula: C11H17N5O10P2S
Molecular Weight: 477.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [33P]2-methylthioadenosine diphosphate (commonly referred to as [33P]2MeSADP) is a radiolabeled nucleotide analog that plays a crucial role in the study of purinergic signaling, particularly in the context of G protein-coupled receptors (GPCRs) like the P2Y receptor family. This compound is synthesized using phosphorus-33, a radioactive isotope, which allows for tracking and studying its interactions within biological systems.

Source

[33P]2MeSADP is primarily derived from the modification of adenosine diphosphate with a methylthio group at the 2-position of the adenine ring. The radioactive phosphorus-33 is incorporated during the synthesis process, making it a valuable tool for biochemical and pharmacological research.

Classification

[33P]2MeSADP belongs to the class of purine nucleotides and is specifically categorized under nucleotide signaling molecules. It is often used in studies involving platelet activation and receptor binding assays due to its high affinity for specific P2Y receptors, particularly P2Y1 and P2Y12.

Synthesis Analysis

Methods

The synthesis of [33P]2MeSADP typically involves several key steps:

  1. Preparation of Precursors: Starting materials include adenosine diphosphate and sulfur-containing reagents to introduce the methylthio group.
  2. Incorporation of Radioactive Phosphorus: Phosphorus-33 is introduced at a specific stage in the synthesis, often through phosphoramidite chemistry or other methods that allow for selective labeling.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure radiochemical purity and correct isotopic labeling.

Technical details regarding specific synthesis routes can vary, but recent studies have utilized advanced chromatography methods to achieve high yields and purity levels of [33P]2MeSADP for experimental use .

Molecular Structure Analysis

Structure

The molecular structure of [33P]2MeSADP consists of an adenine base linked to a ribose sugar, which in turn is connected to two phosphate groups. The methylthio modification at the 2-position enhances its binding affinity to P2Y receptors.

Data

Key structural data includes:

  • Molecular formula: C10H14N3O6PS
  • Molecular weight: Approximately 327.27 g/mol
  • NMR spectral data indicates distinct chemical environments for protons and carbons, confirming successful synthesis .
Chemical Reactions Analysis

Reactions

[33P]2MeSADP participates in various biochemical reactions, predominantly involving its interaction with P2Y receptors on cell membranes. Upon binding to these receptors, it triggers intracellular signaling cascades that lead to physiological responses such as platelet aggregation.

Technical details regarding these reactions include:

  • Binding Affinity: Studies have shown that [33P]2MeSADP exhibits high affinity for P2Y1 and P2Y12 receptors, facilitating receptor activation even at low concentrations.
  • Signal Transduction: The binding initiates G protein activation, leading to downstream effects such as calcium mobilization and cyclic adenosine monophosphate production .
Mechanism of Action

Process

The mechanism of action of [33P]2MeSADP primarily revolves around its role as an agonist for P2Y receptors:

  1. Receptor Binding: Upon administration, [33P]2MeSADP binds specifically to P2Y receptors.
  2. G Protein Coupling: This binding activates associated G proteins (e.g., Gq or Gi), which then propagate intracellular signaling pathways.
  3. Physiological Effects: The resultant signaling leads to various cellular responses, including platelet activation and vascular responses.

Data from pharmacological studies indicate that different concentrations of [33P]2MeSADP can selectively activate various signaling pathways depending on receptor subtype interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder or crystalline solid.
  • Solubility: Soluble in water and dimethyl sulfoxide, facilitating its use in biological assays.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under appropriate conditions (e.g., low temperature, inert atmosphere).
  • Reactivity: Participates readily in phosphorylation reactions due to the presence of reactive phosphate groups.

Relevant data from studies show that [33P]2MeSADP maintains stability under physiological conditions but may degrade rapidly in alkaline environments .

Applications

Scientific Uses

[33P]2MeSADP has numerous applications in scientific research:

  • Receptor Pharmacology: Used extensively for studying the pharmacodynamics of P2Y receptors and their role in cellular signaling.
  • Platelet Function Studies: Essential for understanding mechanisms of platelet aggregation and thrombosis.
  • Radiolabeling Techniques: Serves as a tool for tracing biochemical pathways involving nucleotide metabolism.

Researchers leverage its properties to gain insights into various physiological processes and potential therapeutic targets related to cardiovascular diseases and other conditions influenced by purinergic signaling .

Introduction

Research Context and Rationale for P2Y Receptor Studies

P2Y receptors represent a critical family of G-protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP). Among the 8 human subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14), the P2Y1 and P2Y12 receptors are co-expressed in platelets and synergistically regulate thrombus formation. The P2Y1 receptor initiates platelet activation and shape change via Gq-mediated phospholipase C activation, while the P2Y12 receptor sustains aggregation through Gi-mediated inhibition of adenylyl cyclase [1] [2]. This dual-receptor mechanism necessitates subtype-specific pharmacological tools to dissect their individual contributions to hemostasis, thrombosis, and other pathophysiological processes including inflammation, cancer progression, and neurological disorders [2]. The structural homology among P2Y subtypes and overlapping ligand specificities pose significant challenges for elucidating precise signaling mechanisms, underscoring the need for highly selective molecular probes.

Table 1: Key P2Y Receptor Subtypes in Platelet Function

ReceptorG-Protein CouplingPrimary FunctionEndogenous Agonist
P2Y1GqInitiates platelet shape change and calcium mobilizationADP
P2Y12GiSustains platelet aggregation and inhibits adenylyl cyclaseADP
P2Y13GiModulates platelet reactivity and hepatic high-density lipoprotein uptakeADP

Role of Radiolabeled Nucleotides in Receptor Pharmacology

Radiolabeled nucleotides serve as indispensable tools for quantifying receptor expression, affinity, and allosteric modulation. By incorporating radioactive isotopes (e.g., ³³P, ³²P, or ³H) into nucleotide analogs, researchers achieve:

  • Direct Binding Quantification: High-specific-activity ligands enable detection of low-abundance receptors in native tissues without amplification bias. For example, ³³P-labeled adenosine triphosphate analogs reveal P2X receptor distribution in neuronal synapses [2].
  • Receptor Subtype Discrimination: Structural modifications (e.g., ribose ring constraints) confer subtype selectivity. The methanocarba modification in (N)-methanocarba-2-methylthioadenosine diphosphate (MRS2365) enhances P2Y1 affinity by stabilizing the North sugar conformation, reducing cross-reactivity with P2Y12/13 receptors [1].
  • Dynamic Process Analysis: Radioligands facilitate real-time tracking of receptor desensitization and internalization. Studies using [³³P]2-methylthioadenosine diphosphate ([³³P]2MeSADP) demonstrated P2Y1 desensitization within 2 minutes in platelets, leading to a 20-fold reduction in ADP responsiveness [1].

Table 2: Applications of Radiolabeled Nucleotides in Purinergic Research

ApplicationTechnical AdvantageExample Compounds
Saturation BindingDetermines B~max~ (receptor density) and K~d~ (equilibrium dissociation constant)[³³P]2MeSADP, [³H]adenosine triphosphate
Competitive BindingMeasures inhibitor affinity (K~i~) and selectivity[³³P]MRS2365 vs. MRS2500 antagonist [1]
Functional DesensitizationQuantifies receptor internalization kinetics[³³P]2MeSADP-induced P2Y1 desensitization [1]

[³³P]2MeSADP: Research Significance and Historical Development

[³³P]2MeSADP emerged as a high-affinity radioligand engineered through strategic modifications of the endogenous ADP scaffold:

  • Rational Design: Addition of a methylthio group at the C2 position of adenine conferred enhanced P2Y1 affinity and metabolic stability against ectonucleotidases. Subsequent ³³P-labeling of the β-phosphate enabled high-specific-activity detection (>1,500 Ci/mmol) critical for low-abundance receptor studies [1].
  • Pharmacological Validation: In human platelets, [³³P]2MeSADP binding was competitively inhibited by the selective P2Y1 antagonist MRS2500 (half-maximal inhibitory concentration < 1 nanomolar) but minimally affected by P2Y12 antagonists like cangrelor. This established its utility for isolating P2Y1-specific signaling [1].
  • Historical Milestones: Early work identified 2MeSADP as a potent P2Y agonist, leading to its radiolabeled form in the 2000s. A breakthrough study demonstrated that (N)-methanocarba-2MeSADP (MRS2365), a conformationally constrained analog, exhibited 100-fold higher P2Y1 affinity than 2MeSADP, though [³³P]2MeSADP retained advantages for equilibrium binding studies due to its unmodified ribose [1].

Key Knowledge Gaps and Theoretical Challenges

Despite its utility, [³³P]2MeSADP research faces unresolved challenges:

  • Receptor Heterodimerization: Co-expression of P2Y1 with P2Y12 or other GPCRs (e.g., α2A-adrenergic receptors) may induce heterodimer formation with altered pharmacology. Current methods cannot resolve whether [³³P]2MeSADP binding affinity shifts in such complexes [1] [2].
  • Temporal Resolution Limits: While [³³P]2MeSADP quantifies rapid desensitization (seconds to minutes), it cannot capture subsecond conformational changes due to technical constraints of filtration binding assays [1].
  • Metabolic Interference: Despite enhanced stability, ectonucleotidases in primary cell preparations may hydrolyze [³³P]2MeSADP, generating radiolabeled metabolites that confound binding data. This necessitates enzymatic inhibitors like apyrase, which may themselves alter receptor conformation [1].

Objectives and Scope of Current Research

This review focuses on elucidating the following aspects of [³³P]2MeSADP:

  • Structural Determinants: Analyze how C2 methylation and β-phosphate ³³P-labeling influence ligand-receptor docking using comparative models of P2Y1 homology.
  • Kinetic Profiling: Synthesize data on association/dissociation rates (k~on~, k~off~) across cell types (platelets, neurons, cancer cells) to establish tissue-specific binding parameters.
  • Desensitization Mechanisms: Integrate findings on [³³P]2MeSADP-induced P2Y1 internalization pathways, including phosphorylation sites (Ser352/Ser354) and β-arrestin recruitment [1].
  • Disease Correlations: Evaluate the ligand’s utility in quantifying P2Y1 dysregulation in pathologies such as metastatic cancer (where P2Y1 promotes invasion) and neuroinflammatory disorders [2].The scope excludes therapeutic applications or clinical safety assessments, concentrating solely on mechanistic pharmacology.

Properties

Product Name

[33P]2MeSADP

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxy(33P)phosphoryl hydrogen phosphate

Molecular Formula

C11H17N5O10P2S

Molecular Weight

477.29 g/mol

InChI

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1/i27+2,28+2

InChI Key

WLMZTKAZJUWXCB-JLOOSCHCSA-N

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[33P](=O)(O)O[33P](=O)(O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.